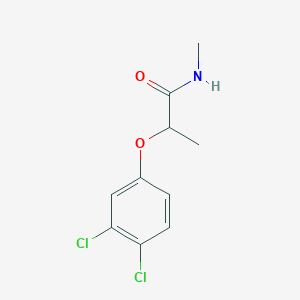

2-(3,4-dichlorophenoxy)-N-methylpropanamide

Description

Introduction to 2-(3,4-dichlorophenoxy)-N-methylpropanamide

Historical Context and Discovery

The development of this compound emerged from the broader exploration of phenoxypropanamide derivatives in organic chemistry research. While specific historical documentation of its initial synthesis remains limited in available literature, the compound represents part of a systematic investigation into chlorinated phenoxy compounds that began gaining prominence in pharmaceutical and agricultural chemistry during the late 20th century.

The structural framework of this compound builds upon the established chemistry of phenoxyacetic acid derivatives, which have been extensively studied since the mid-1900s for their biological activities. The incorporation of dichlorophenoxy moieties into propanamide structures represents an evolutionary step in synthetic organic chemistry, aimed at developing compounds with enhanced specificity and modified physicochemical properties.

Research into related phenoxypropanamide derivatives has demonstrated that systematic structural modifications, particularly through halogen substitution patterns, can significantly influence molecular behavior and potential applications. The 3,4-dichlorophenoxy substitution pattern in this compound reflects deliberate synthetic design choices based on structure-activity relationship studies of related chemical families.

Nomenclature and Chemical Identification

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound. This nomenclature follows standard organic chemistry naming conventions, identifying the core propanamide structure with specific substitutions at the alpha-carbon position and the nitrogen atom.

Alternative nomenclature systems and synonyms include various database-specific identifiers and structural descriptors. Chemical suppliers and research databases often employ simplified naming conventions for practical identification purposes. The compound may also be referenced through its structural characteristics in scientific literature, particularly when discussed in the context of broader phenoxypropanamide research.

The systematic naming reflects the compound's structural hierarchy, beginning with the longest carbon chain (propanamide), followed by substituent identification in order of priority. The 3,4-dichlorophenoxy group represents a complex substituent requiring specific positional notation to distinguish it from other possible isomeric arrangements.

CAS Registry Number and Database Listings

The Chemical Abstracts Service registry number for this compound is 1623912-51-5, providing a unique identifier for chemical database searches and regulatory documentation. This registration number serves as the primary reference for accessing comprehensive chemical information across multiple scientific databases and chemical supplier catalogs.

Table 1: Database Identification Numbers

| Database System | Identifier | Reference |

|---|---|---|

| Chemical Abstracts Service | 1623912-51-5 | |

| PubChem Compound Identifier | Not specifically documented | |

| MDL Number | MFCD27980891 |

The compound appears in various chemical supplier databases and research chemical catalogs, indicating its availability for scientific research applications. Multiple international suppliers maintain inventory records under the CAS registry number, facilitating global access for research institutions.

Properties

IUPAC Name |

2-(3,4-dichlorophenoxy)-N-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-6(10(14)13-2)15-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXIMJYWZFQLGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)OC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,4-dichlorophenoxy)-N-methylpropanamide, a compound derived from the phenoxyacetic acid family, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₉H₈Cl₂N O

- Molecular Weight : 219.07 g/mol

- IUPAC Name : this compound

This structure includes a dichlorophenyl moiety, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D) have shown potent inhibitory effects against various cancer cell lines.

- Case Study : A study evaluated the anticancer activity of several phenoxyacetamide derivatives against human cancer cell lines. The compound demonstrated an IC₅₀ value of approximately 1.18 µM against HEPG2 liver cancer cells, outperforming standard treatments like staurosporine (IC₅₀ = 4.18 µM) .

Toxicity Profiles

The toxicity of this compound has been assessed in various non-target organisms.

- Findings : In studies involving Caenorhabditis elegans and Vibrio qinghaiensis, the metabolite 2,4-dichlorophenol (2,4-DCP), a breakdown product of 2,4-D, exhibited greater toxicity than its parent compound across all tested concentrations . This suggests that similar metabolites may pose ecological risks.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell proliferation.

- Enzyme Inhibition : Compounds with structural similarities have been shown to inhibit key enzymes such as alkaline phosphatase (ALP) and protein phosphatases involved in cellular signaling pathways .

Research Findings Summary

| Study | Cell Line | IC₅₀ Value (µM) | Notes |

|---|---|---|---|

| Zhang et al. | HEPG2 | 1.18 ± 0.14 | Compared to staurosporine |

| NCI Study | Multiple Cancer Types | Varies | Broad-spectrum activity against various cancers |

| C. elegans Toxicity | - | pLC₅₀ = 3.379 at 12h | Higher toxicity than 2,4-D |

Scientific Research Applications

Herbicidal Applications

2-(3,4-dichlorophenoxy)-N-methylpropanamide is primarily recognized for its role in herbicide formulations. It is closely related to 2,4-Dichlorophenoxyacetic acid (2,4-D), one of the most widely used herbicides globally. The compound functions as a selective post-emergence herbicide targeting broadleaf weeds while sparing monocots such as grasses.

Use Cases

- Agricultural Crops : Used extensively in crops like wheat, corn, and sorghum for weed control.

- Turf Management : Effective in residential and commercial lawns for eliminating broadleaf weeds without harming grass.

- Forestry : Employed in managing unwanted vegetation along roadsides and in forest plantations .

Biological Research Applications

In addition to its agricultural uses, this compound serves as a valuable tool in biological research.

Synthetic Auxin Analogue

As a synthetic auxin analogue, it is utilized in plant biology studies to understand growth regulation and developmental processes. Researchers employ this compound to:

- Investigate the effects of auxin on plant morphology.

- Study plant responses to environmental stimuli.

- Explore genetic modifications in plants that enhance growth characteristics .

Toxicological Studies

The compound's structural similarities to other chlorinated phenoxy compounds necessitate thorough toxicological assessments. Studies have indicated that while it is effective as a herbicide, there are concerns regarding its environmental persistence and potential health impacts.

Health Risks

Toxicological profiles indicate that exposure can lead to various health risks, including:

- Acute toxicity effects depending on dosage.

- Potential long-term ecological impacts on non-target species .

Case Studies and Research Findings

Several studies have documented the effectiveness and implications of using this compound:

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Data

Notes:

- Substituent Position: The position of chlorine atoms on the phenoxy ring significantly alters electronic and steric properties.

- Amide Substitution : N-Methylation (target compound) reduces hydrogen-bonding capacity compared to N-benzyl () or N-(3-nitrobenzyl) () groups, which may influence solubility and membrane permeability.

- Physicochemical Data : The low yield (15%) and moderate melting point (91–94°C) of the N-benzyl analog () suggest synthetic challenges and crystalline stability variations compared to simpler methylated derivatives.

Conformational and Crystallographic Insights

Evidence from crystallographic studies () reveals that substituent orientation on the aromatic ring influences molecular conformation. For instance:

- Syn/Anti Conformation : In dichloroacetamides, the N–H bond adopts a syn conformation relative to 3-methyl or 3-chloro substituents, promoting intermolecular N–H⋯O hydrogen bonding (e.g., infinite chains along the b-axis in ). This contrasts with trichloroacetamides, where anti-conformations dominate.

Toxicity and Bioactivity

highlights the importance of substituent effects on toxicity. For example:

- Toxicity Comparison: The LD50 of 2-[(3,4-dichlorophenoxy)methyl]-2-imidazoline hydrochloride in mice is three times lower than that of a structurally related benzenamine compound, indicating that methylimidazoline substituents increase toxicity .

- Implications : The N-methyl group in the target compound may reduce acute toxicity compared to bulkier substituents (e.g., nitrobenzyl in ), though empirical data are needed for validation.

Preparation Methods

General Synthetic Strategy

The preparation of 2-(3,4-dichlorophenoxy)-N-methylpropanamide typically involves three principal stages:

- Synthesis of 3,4-dichlorophenol intermediate

- Alkylation of the phenol to form 2-aryloxy-2-methylpropanamide intermediate

- Rearrangement and amide formation to yield the final product

Preparation of 3,4-Dichlorophenol

3,4-Dichlorophenol is a key precursor and is generally obtained by selective chlorination of phenol derivatives or by halogenation of 3-chlorophenol. Literature suggests that halogenation under controlled conditions using electrophilic chlorine sources (e.g., Cl2 gas or N-chlorosuccinimide) in the presence of catalysts or bases can yield the 3,4-dichlorophenol with high regioselectivity.

Alkylation to Form 2-Aryloxy-2-methylpropanamide Intermediate

A critical step involves the alkylation of 3,4-dichlorophenol with 2-bromo-2-methylpropionamide under basic conditions, typically using sodium hydroxide (NaOH) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction forms the intermediate 2-(3,4-dichlorophenoxy)-2-methylpropanamide.

- Reaction conditions: Room temperature, 2 hours stirring

- Base: Excess NaOH (approx. 3 equivalents)

- Solvent: DMF or similar polar aprotic solvent

The intermediate can often be isolated by simple addition of water to the reaction mixture, causing crystallization and facilitating purification by filtration.

Smiles Rearrangement to Final Product

The intermediate undergoes a Smiles rearrangement under basic and heated conditions (e.g., warming to 60 °C for 2 hours with excess NaOH) to yield the target compound this compound.

- Mechanism: The rearrangement involves nucleophilic attack by the amide nitrogen on the alkylated phenoxy moiety, forming a spiro intermediate that breaks down to the final amide product.

- Purification: The product crystallizes upon addition of water and generally requires no further chromatographic purification due to high purity.

This two-step, one-pot sequence (alkylation followed by rearrangement) is efficient and scalable, providing high yields and purity.

Summary of Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 3,4-Dichlorophenol synthesis | Chlorination of phenol or 3-chlorophenol with Cl2 or halogenating agents | Control of regioselectivity crucial |

| Alkylation | 3,4-Dichlorophenol + 2-bromo-2-methylpropionamide, NaOH, DMF, RT, 2 h | Intermediate crystallizes on water addition |

| Smiles rearrangement | NaOH (excess), heating at 60 °C for 2 h | High yield; product crystallizes directly |

Research Findings and Advantages

- The described method avoids isolation of unstable intermediates by employing a one-pot approach, improving operational simplicity and reducing waste.

- The use of DMF as solvent and NaOH as base provides a mild yet effective environment for both alkylation and rearrangement.

- The crystallization step for product isolation enhances purity and reduces the need for chromatographic purification, which is advantageous for scale-up.

- The Smiles rearrangement mechanism is well-supported by literature and involves a nucleophilic aromatic substitution facilitated by the amide nitrogen.

Additional Notes

- Alternative halogen electrophiles such as carbon tetrabromide have been used in similar syntheses for related compounds, but chlorinated analogs favor chlorine gas or N-chlorosuccinimide for halogenation steps.

- The reaction sequence is adaptable for various substituted phenols and amides, making it versatile for related compound synthesis.

Q & A

Q. What are the optimal synthetic routes for 2-(3,4-dichlorophenoxy)-N-methylpropanamide, and how can reaction conditions be adjusted to improve yield?

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools. For example, -NMR (CDCl) of similar compounds reveals characteristic peaks: δ 7.36 (d, 1H, aromatic), 4.63 (t, 1H, ether linkage), and 0.95 (t, 3H, methyl group) . High-resolution MS (e.g., m/z 396.1 [M+H]) confirms molecular weight. For purity, TLC with standardized solvent systems (e.g., 1:1 Hexane:EtOAc) and melting point analysis are used .

Advanced Research Questions

Q. How do structural modifications to the phenoxy and propanamide groups affect the compound's bioactivity, particularly in modulating antioxidant enzymes?

Q. How can researchers resolve discrepancies in bioactivity data caused by synthetic impurities or isomerism?

- Methodological Answer : Contradictions in bioactivity may arise from impurities (e.g., unreacted intermediates) or stereoisomers. For example, ethyl (R)-2-(2,4-dichlorophenoxy)propanoate (7) and its (S)-isomer may exhibit differing biological effects . To address this:

- Use chiral HPLC to separate enantiomers.

- Validate purity via -NMR integration and LC-MS.

- Compare bioactivity of isolated isomers in controlled assays (e.g., enzyme inhibition studies) .

Q. What methodologies are recommended for studying the compound's mechanism in enhancing antioxidant capacity under abiotic stress?

- Methodological Answer : Combine biochemical assays with metabolomic profiling:

Enzyme Activity Assays : Measure SOD, CAT, and APX activities spectrophotometrically (e.g., SOD via nitroblue tetrazolium reduction) .

Oxidative Markers : Quantify HO (titration with KI) and MDA (thiobarbituric acid reaction).

Redox Metabolites : Use HPLC to analyze ascorbate (AsA) and glutathione (GSH) levels .

Gene Expression : RT-qPCR for antioxidant genes (e.g., SOD, CAT) to link activity changes to transcriptional regulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.